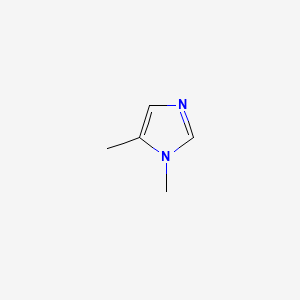

1,5-Dimethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNBJNDMPLEUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146497 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-93-5 | |

| Record name | 1,5-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR911G5X4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1,5 Dimethyl 1h Imidazole Derivatives

Regioselective Synthetic Approaches to Substituted Imidazoles

Regiocontrol is a paramount challenge in imidazole (B134444) synthesis. The development of methods that selectively yield specific isomers, such as the 1,5-disubstituted pattern, over others (e.g., 1,4-disubstituted) is essential for creating targeted molecular entities.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. sioc-journal.cn These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. sioc-journal.cnresearchgate.net

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction , which traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgglobalresearchonline.net A key modification of this method, which allows for the introduction of a substituent at the N-1 position, involves replacing ammonia with a primary amine. wikipedia.org For the synthesis of a 1,5-disubstituted imidazole, this approach can be envisioned by reacting a suitable α-dicarbonyl, an aldehyde, and a primary amine.

More advanced MCRs have been developed to yield highly substituted imidazoles. For instance, four-component, one-pot condensation reactions of 1,2-diketones (like benzil), aromatic aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) in a solvent like glacial acetic acid can produce tetrasubstituted imidazoles. chemrxiv.org The strategic selection of reactants is key to achieving the desired substitution pattern. To obtain a 1,5-dimethyl derivative, one would theoretically start with methylamine (B109427) (as the primary amine for the N-1 position) and a precursor that introduces the methyl group at the C-5 position.

Another MCR approach involves the reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines, catalyzed by copper. organic-chemistry.orgacs.org By carefully controlling the reaction conditions, this method can be directed to produce either imidazoles or dihydroimidazoles, showcasing its versatility. organic-chemistry.org

Cyclocondensation and annulation reactions are powerful strategies for constructing the imidazole ring from acyclic or other cyclic precursors.

The van Leusen imidazole synthesis is a prominent example, which typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org The process proceeds via a stepwise cycloaddition followed by the elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.org To synthesize a 1,5-disubstituted imidazole, one would use an aldimine derived from methylamine and an appropriate aldehyde that provides the C5-substituent.

Another effective strategy is the cycloaddition reaction between imidoyl chlorides and ethyl isocyanoacetate. This method has been successfully employed to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The process begins with the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent cyclization and elimination steps yield the 1,5-disubstituted imidazole core. nih.gov

Annulation strategies have also been used to build fused imidazole rings. For example, secondary alicyclic amines can be converted to ring-fused imidazoles through oxidative imine formation followed by a van Leusen reaction, representing an α-C–H/N–H annulation of the starting amine. nih.gov

Multi-Component Reaction Protocols for Imidazole Core Construction

Advanced Functionalization Techniques for 1,5-Dimethyl-1H-imidazole

Once the this compound core is synthesized, its further derivatization is often necessary to produce target molecules with specific properties. This is achieved through various functionalization techniques that modify the imidazole ring or its substituents.

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, and they offer high functional group tolerance. semanticscholar.org

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, has been effectively used for derivatizing the this compound scaffold. semanticscholar.orgderpharmachemica.com A notable application is the coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids. This reaction proceeds efficiently under ultrasonic irradiation using a palladium acetate catalyst without the need for a ligand, providing excellent yields in a short time. derpharmachemica.com The reaction is compatible with both electron-donating and electron-withdrawing groups on the aryl boronic acid. derpharmachemica.com

| Entry | Aryl Boronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenyl boronic acid | 1,2-Dimethyl-5-phenyl-1H-imidazole | 10 | 93 |

| 2 | 4-Methoxyphenyl boronic acid | 5-(4-Methoxyphenyl)-1,2-dimethyl-1H-imidazole | 9 | 92 |

| 3 | 4-Nitrophenyl boronic acid | 1,2-Dimethyl-5-(4-nitrophenyl)-1H-imidazole | 12 | 87 |

| 4 | 4-Methylphenyl boronic acid | 1,2-Dimethyl-5-(p-tolyl)-1H-imidazole | 9 | 90 |

| 5 | 3-Methylphenyl boronic acid | 1,2-Dimethyl-5-(m-tolyl)-1H-imidazole | 9 | 88 |

| 6 | 4-Fluorophenyl boronic acid | 5-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 11 | 89 |

Table 1: Suzuki Coupling of 5-bromo-1,2-dimethyl-1H-imidazole with Aryl Boronic Acids. derpharmachemica.com

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. nih.govderpharmachemica.com This method has been applied in a one-pot, sequential procedure starting from 1,2-dimethyl-1H-imidazole. The imidazole is first regioselectively brominated at the C-5 position using N-bromosuccinimide (NBS), followed by an in-situ Sonogashira coupling of the resulting 5-bromo-1,2-dimethyl-1H-imidazole with a terminal alkyne. lookchem.com This palladium/copper co-catalyzed reaction efficiently produces a variety of 5-alkynyl-1,2-dimethyl-1H-imidazoles. lookchem.com

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 5-(Phenylethynyl)-1,2-dimethyl-1H-imidazole | 71 |

| 2 | 1-Hexyne | 1,2-Dimethyl-5-(hex-1-yn-1-yl)-1H-imidazole | 64 |

| 3 | 3,3-Dimethyl-1-butyne | 5-(3,3-Dimethylbut-1-yn-1-yl)-1,2-dimethyl-1H-imidazole | 55 |

| 4 | (Triisopropylsilyl)acetylene | 5-((Triisopropylsilyl)ethynyl)-1,2-dimethyl-1H-imidazole | 75 |

| 5 | 4-Ethynylanisole | 5-((4-Methoxyphenyl)ethynyl)-1,2-dimethyl-1H-imidazole | 69 |

Table 2: One-Pot Bromination and Sonogashira Coupling of 1,2-dimethyl-1H-imidazole. lookchem.com

The imidazole ring can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net For a this compound, the available positions for substitution are C-2 and C-4. Electrophilic substitution typically occurs at the C-4 or C-5 positions. nih.gov Research on 2-substituted 1-methyl-1H-imidazoles has shown that electrophilic bromination with NBS can occur with high regioselectivity at the C-5 position. lookchem.com For instance, treating 1,2-dimethyl-1H-imidazole with NBS in DMF at room temperature leads to the selective formation of 5-bromo-1,2-dimethyl-1H-imidazole. lookchem.com

Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.netontosight.ai The presence of a nitro group, for example, makes the imidazole ring more reactive towards nucleophiles. ontosight.ai

Functional groups attached as side chains to the this compound core can be chemically modified to create a wide array of derivatives. A common precursor for such derivatization is (1,5-Dimethyl-1H-imidazol-2-yl)methanol.

The hydroxymethyl group is particularly versatile. It can be oxidized to form the corresponding aldehyde or carboxylic acid using standard oxidizing agents like potassium permanganate. Conversely, the imidazole ring can be reduced using agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The methanamine group attached to the imidazole ring can also participate in reactions, such as nucleophilic substitution with electrophiles like alkyl halides.

Another important class of derivatives is sulfonyl chlorides. For example, 1,2-dimethylimidazole-4-sulfonyl chloride is a known derivatization reagent used to react with phenolic compounds, enhancing their detection in mass spectrometry. researchgate.net This highlights how a functional group on the imidazole ring can be used as a reactive handle to link with other molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

Mechanistic Elucidation of Synthetic Transformations

The synthesis of 1,5-disubstituted imidazole derivatives, including this compound, is accomplished through a variety of strategic methodologies. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives. Key areas of investigation include the identification of reaction pathways and intermediates, the role of catalysis in facilitating ring formation, and the mechanics of intramolecular cyclization processes.

Investigation of Reaction Pathways and Intermediates

The formation of the imidazole ring is a complex process that can proceed through several distinct mechanistic pathways, often dictated by the choice of starting materials and reaction conditions.

One of the foundational methods, the Radziszewski reaction, involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net Mechanistic proposals for related multi-component syntheses of tetrasubstituted imidazoles suggest two primary pathways. unipi.it In the first pathway, the aldehyde reacts with a primary amine in the presence of an acid catalyst to form a protonated aldimine intermediate. unipi.it This is followed by a reaction with ammonia to yield a diamino species, which then condenses with the α-diketone to form the imidazole ring. unipi.it An alternative pathway posits that ammonia first reacts with the α-diketone to generate an aminoalcohol intermediate, which subsequently reacts with the pre-formed aldimine. unipi.it

A distinct and widely used pathway employs α-isocyanoacetate synthons. mdpi.com In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, the proposed mechanism begins with the base-catalyzed activation of ethyl isocyanoacetate, generating a nucleophilic anion (Intermediate I). nih.gov This anion then attacks the carbon-nitrogen double bond of an imidoyl chloride to produce an acyclic intermediate (Intermediate II). nih.gov This intermediate subsequently undergoes tautomerization to form Intermediate III, which is primed for the final ring-closing step. nih.gov

Another innovative pathway involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov The proposed mechanism for this acid-mediated process starts with the hydrolysis of a 5-amino-1,2,3-triazoloacetal to its corresponding aldehyde intermediate. mdpi.com This aldehyde undergoes an intramolecular cyclization to form an imidazotriazole, which exists in equilibrium with a diazo tautomer. mdpi.com The subsequent elimination of dinitrogen gas generates a carbene intermediate that leads to the final imidazole product. mdpi.comnih.gov

Role of Catalysis in Imidazole Synthesis

Catalysis is fundamental to many modern imidazole syntheses, offering improved yields, milder reaction conditions, and enhanced regioselectivity. Catalysts can range from simple acids and bases to complex metal-organic frameworks and organocatalysts.

In multi-component reactions, simple catalysts like acetic acid are often used, acting both as a catalyst and a solvent. unipi.it Bases are also crucial, as seen in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates where 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to generate the initial nucleophilic anion from ethyl isocyanoacetate. nih.gov

Metal-based catalysts are extensively employed. Copper(I) chloride (CuCl) has been used to catalyze the condensation of isocyanoacetate salts with isothioureas. nih.gov In a more recent example, silver trifluoromethanesulfonate (B1224126) (AgOTf) was found to catalyze the reaction between α-isocyanoacetates and nitrones. nih.gov Heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles and silica-supported ferric chloride (FeCl₃/SiO₂), have been developed for the synthesis of substituted imidazoles, offering advantages like easy separation and reusability. rsc.orgresearchgate.net Palladium acetate (Pd(OAc)₂) has proven effective for the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids, demonstrating the role of metal catalysis in the functionalization of the pre-formed imidazole core. derpharmachemica.com

A particularly insightful example of catalysis is found in the van Leusen imidazole synthesis. Mechanistic studies on the synthesis of 1,5-ring-fused imidazoles revealed that N-methyleneformamide, an in situ generated decomposition product of the reagent p-toluenesulfonyl-methyl isocyanide (TosMIC), acts as an organocatalyst. researchgate.net This intermediate functions as a Michael acceptor, reacting with the imine substrate to form a more electrophilic iminium ion. researchgate.net This activation facilitates the subsequent nucleophilic attack by the deprotonated TosMIC, significantly accelerating the reaction and improving yields. researchgate.net

| Catalyst | Reaction Type | Resulting Imidazole Structure | Reference |

|---|---|---|---|

| Acetic Acid (AcOH) | Four-component cyclo-condensation | 1,2,4,5-Tetrasubstituted Imidazoles | unipi.it |

| Copper(I) Chloride (CuCl) | Condensation of isocyanoacetates and isothioureas | Disubstituted Imidazole-4-carboxylates | nih.gov |

| Silver Trifluoromethanesulfonate (AgOTf) | Reaction of α-isocyanoacetates and nitrones | 1,5-Disubstituted Imidazole-4-carboxylates | nih.gov |

| N-Methyleneformamide (in situ) | Van Leusen Imidazole Synthesis | 1,5-Ring-Fused Imidazoles | researchgate.net |

| ZnFe₂O₄ Nanoparticles | Multi-component condensation | Tetra-substituted Imidazoles | rsc.org |

| Palladium(II) Acetate (Pd(OAc)₂) | Suzuki Coupling | 1,2-Dimethyl-5-aryl-1H-imidazoles | derpharmachemica.com |

Intramolecular Cyclization Processes

The final, decisive step in many imidazole syntheses is an intramolecular cyclization that forges the five-membered heterocyclic ring. This ring-closing event is often irreversible and drives the reaction toward the aromatic product.

In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters from ethyl isocyanoacetate, the acyclic tautomerized intermediate (III) undergoes a spontaneous in situ cyclization followed by a proton transfer to yield the stable imidazole ring. nih.gov The mechanism of this key intramolecular cyclization step has been the subject of detailed investigation. For instance, in the development of a synthetic route to 2,5-dimethyl-1-aryl-1H-imidazoles, a Design of Experiments (DOE) study and flow NMR spectroscopy were employed to gain a deeper understanding of the parameters affecting this critical ring-forming reaction. acs.org

Intramolecular cyclization is also a pivotal feature in the transformation of 5-amino-1,2,3-triazoles into imidazoles. nih.gov In this pathway, an aldehyde intermediate, formed from the hydrolysis of the triazole starting material, cyclizes intramolecularly to create a bicyclic imidazotriazole intermediate. mdpi.com This bicyclic system is unstable and proceeds through ring-opening and denitrogenation to ultimately form the substituted imidazole product, showcasing a complex cascade where intramolecular cyclization is an early and essential step. mdpi.comnih.gov

Reaction Mechanisms and Reactivity of 1,5 Dimethyl 1h Imidazole Systems

Nucleophilic Attack Pathways on the Imidazole (B134444) Ring

The imidazole ring, a five-membered aromatic heterocycle, exhibits a complex reactivity profile towards nucleophiles. While generally considered an electron-rich system, making it more susceptible to electrophilic attack, nucleophilic substitution can occur, particularly when the ring is activated by electron-withdrawing groups or when specific reaction conditions are employed. globalresearchonline.net In the context of 1,5-dimethyl-1H-imidazole, the methyl groups act as electron-donating groups, which would typically disfavor nucleophilic attack on the ring carbons.

However, the quaternization of the N-3 nitrogen to form a 1,3,5-trimethyl-1H-imidazolium salt significantly alters the electronic landscape. The resulting positive charge on the imidazolium (B1220033) ring renders the C2, C4, and C5 positions more electrophilic and thus more susceptible to nucleophilic attack. The reactivity of the sulphonyl chloride group in compounds like 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride makes it highly electrophilic and prone to attack by nucleophiles.

Studies on related imidazole systems have shown that nucleophilic attack can occur at various positions. For instance, in 1,4-dinitro-1H-imidazole, nucleophilic attack by aniline (B41778) has been proposed to occur at either the C2 or C5 position, initiating an ANRORC-like mechanism. researchgate.net The presence of substituents on the imidazole ring plays a crucial role in directing the regioselectivity of the attack.

Ring-Opening and Ring-Closure (ANRORC-like) Mechanisms

The Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds, including imidazoles. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then undergoes ring-closure to yield the final product. wikipedia.org

While direct evidence for an ANRORC mechanism involving this compound is not extensively documented, studies on analogous systems provide valuable insights. For example, the reaction of 1,4-dinitro-1H-imidazole with aniline is suggested to proceed via an ANRORC-like pathway, where the initial nucleophilic attack at the C5 position leads to ring opening. researchgate.net Similarly, the reaction of 1,4-dinitroimidazole with β-alanine methyl ester hydrochloride is reported to proceed through an ANRORC mechanism. beilstein-journals.org

The formation of substituted imidazoles can also occur through ring-closure reactions. For instance, the van Leusen three-component reaction, which involves the cycloaddition of tosylmethyl isocyanides with imines, is a powerful method for synthesizing various substituted imidazoles. organic-chemistry.org This can be followed by a ring-closing metathesis (RCM) reaction to create fused bicyclic imidazole rings. organic-chemistry.org Another example is the synthesis of 1,4,5-trisubstituted imidazoles through the reaction of modified TosMIC derivatives with pyrrole (B145914) imines, which proceeds via a ring closure reaction. acs.org

Carbene Intermediates in Imidazole Formation and Reactions

N-Heterocyclic carbenes (NHCs) are stable carbene species derived from the deprotonation of imidazolium salts. These carbenes have gained significant attention as ligands in organometallic chemistry and as organocatalysts. The precursors to these NHCs are typically 1,3-disubstituted imidazolium salts. beilstein-journals.org For this compound, the corresponding NHC would be generated from a 1,3,5-trimethyl-1H-imidazolium salt.

The formation of the imidazole ring itself can proceed through intermediates that are related to carbenes. One proposed mechanism for the synthesis of 1,3-diaryl-imidazolium salts involves a 1,5-dipolar electrocyclization of an imino-azomethin-ylide intermediate. beilstein-journals.org Furthermore, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles are believed to proceed through rhodium iminocarbenoid intermediates to form imidazoles. organic-chemistry.org

NHCs derived from imidazolium salts are versatile catalysts for various organic transformations. They can be generated electrochemically or by using strong bases. researchgate.net Once formed, these carbenes can react with various electrophiles. For example, they can be transferred to metal centers to form metal-NHC complexes, which are active catalysts in reactions like cross-coupling and metathesis.

Proton Transfer Dynamics and Tautomerism

Imidazole is an amphoteric molecule, capable of acting as both a proton donor and a proton acceptor. acs.orgwikipedia.org This property is central to its role in many biological processes and its behavior in solution. For this compound, the presence of the methyl group at the N-1 position prevents the tautomerism that is characteristic of unsubstituted imidazole. In imidazole, two tautomeric forms exist due to the migration of the proton between the two nitrogen atoms. However, in this compound, the N-1 position is blocked by a methyl group, so only one tautomeric form is possible.

Proton transfer is a fundamental process in the chemistry of imidazoles. The pKa of the conjugate acid of imidazole is approximately 7.0, making it a moderately strong base. wikipedia.org The methylation at N-1 in 1-methylimidazole (B24206) slightly increases its basicity. wikipedia.org The dynamics of proton transfer in imidazole systems have been studied using various techniques. Ultrafast spectroscopy has shown that proton transfer between imidazole and a photoacid can occur on a picosecond timescale. acs.org In chains of imidazole molecules, proton transport is thought to occur via a Grotthuss-type mechanism, involving the cooperative reorientation of imidazole molecules. researchgate.net

The tautomeric state of substituted imidazoles can be influenced by factors such as solvent and intramolecular hydrogen bonding. nih.gov For instance, the tautomer state of an imidazole appended to a foldamer can be controlled by the directionality of a hydrogen-bond chain. nih.gov While this compound itself does not exhibit tautomerism, understanding the principles of proton transfer and tautomerism in the broader class of imidazoles is crucial for predicting its reactivity and interactions in various chemical environments.

Interactive Data Table: 13C NMR Chemical Shifts for Distinguishing Imidazole Regioisomers

The following table, based on data from a study on controlling imidazole tautomerism, illustrates how 13C NMR spectroscopy can be used to differentiate between regioisomers like 1,4-dimethylimidazole (B1345669) and 1,5-dimethylimidazole. The chemical shift difference (ΔΔδ) between C4 and C5 is a key diagnostic feature. nih.gov

| Compound | δC4 (ppm) | δC5 (ppm) | ΔΔδ (C4-C5) (ppm) |

| 1,4-Dimethylimidazole | 126.9 | 118.0 | 8.9 |

| 1,5-Dimethylimidazole | 127.1 | 127.1 | 0.0 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 1,5-Dimethyl-1H-imidazole Derivatives

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For derivatives of this compound, these studies have elucidated their electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound derivatives. For instance, in the study of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, DFT calculations have been employed to understand their molecular structure and the nature of intramolecular interactions. researchgate.netresearchgate.net These calculations, often performed with basis sets like 6-311++G(d,p), have been crucial in confirming experimental findings from X-ray diffraction and in analyzing the electron density distribution within these molecules. researchgate.net

In a related derivative, (1,5-Dimethyl-1H-imidazol-2-yl)methanol, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to optimize the geometry and understand its electronic properties. Such studies provide a foundational understanding of the molecule's stability and reactivity.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. For derivatives of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, the simulation of FMOs has been performed to confirm their bioactive nature. researchgate.netresearchgate.net The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Similarly, for (1,5-Dimethyl-1H-imidazol-2-yl)methanol, the calculation of frontier orbitals has been a part of the DFT workflow, providing insights into its chemical reactivity. The analysis of HOMO and LUMO is also instrumental in determining the charge transfer characteristics within the molecule. researchgate.net

HOMO-LUMO Energy Gap Determinations

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For (1,5-Dimethyl-1H-imidazol-2-yl)methanol, DFT calculations have determined the HOMO-LUMO gap to be approximately 5.2 eV. The HOMO energy for this compound was calculated to be -6.3 eV. In studies of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, the HOMO-LUMO energy gap has also been a subject of calculation and analysis, contributing to the understanding of their electronic properties and bioactivity. researchgate.netresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| (1,5-Dimethyl-1H-imidazol-2-yl)methanol | -6.3 | -1.1 | 5.2 |

Note: The LUMO value for (1,5-Dimethyl-1H-imidazol-2-yl)methanol is derived from the provided HOMO and HOMO-LUMO gap values.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer valuable information on the intermolecular interactions and conformational possibilities of this compound derivatives.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery and design.

For derivatives of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, molecular docking analyses have been conducted to explore their potential as inhibitors of protein kinases, such as casein kinase (CK2), which is implicated in breast cancer. researchgate.netresearchgate.net These studies help in understanding the binding modes and affinities of these compounds with their biological targets. Similarly, molecular docking has been employed to investigate the interaction of other imidazole-based compounds with various receptors, providing a basis for their potential therapeutic applications. smolecule.com

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial for comprehending its biological activity.

Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry of this compound. These forces, although weaker than covalent bonds, play a significant role in its crystal packing and interactions with other molecules.

Quantification and Classification of Hydrogen Bonding

The structure of this compound, lacking a traditional hydrogen bond donor like an N-H group, primarily engages in hydrogen bonding as an acceptor. The nitrogen atom at position 3, with its lone pair of electrons, is a potential hydrogen bond acceptor site. Additionally, the methyl groups can participate in weaker C-H···X hydrogen bonds, where X is an electronegative atom.

In studies of derivatives such as N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide, intramolecular hydrogen bonds have been observed and quantified. For instance, an intramolecular N-H···O hydrogen bond was classified as a strong interaction with an energy of approximately 10 kcal/mol. researchgate.net Intermolecular C-H···O and C-H···N hydrogen bonds involving the imidazole (B134444) carbon atoms are also noted as significant for stabilizing the crystal structure of these derivatives. researchgate.net

Pi-Stacking and Van der Waals Interactions

The aromatic imidazole ring of this compound is capable of participating in π-π stacking interactions. These interactions are crucial for the formation of stable molecular aggregates. In derivatives of this compound, π-π stacking interactions between the aromatic fragments have been identified as important stabilizing forces in the crystal structure. researchgate.net The presence of methyl groups can influence the geometry and strength of these stacking interactions.

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the detailed analysis of chemical bonds and non-covalent interactions based on the topology of the electron density.

In the context of this compound derivatives, QTAIM has been instrumental in characterizing intramolecular hydrogen bonds. The analysis of the electron density at the bond critical point (BCP) of an N-H···O interaction in a derivative revealed it to be a strong interaction of an intermediate character between a closed-shell and a shared bond. researchgate.net Such analyses provide quantitative data that helps in the classification and understanding of the nature of these non-covalent interactions. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key parameters used to classify the strength and nature of hydrogen bonds.

Below is a hypothetical data table illustrating the kind of parameters QTAIM analysis could provide for non-covalent interactions in a dimer of this compound, based on findings for similar imidazole derivatives.

| Interaction Type | Donor-Acceptor Distance (Å) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) | Interaction Energy (kcal/mol) |

| C-H···N | 2.5 - 3.5 | 0.01 - 0.03 | > 0 | -1 to -4 |

| π-π stacking | 3.3 - 3.8 | ~0.005 | > 0 | -2 to -5 |

This table is illustrative and represents typical values for such interactions in related compounds. Specific experimental or computational studies on this compound are required for precise data.

Coordination Chemistry and Ligand Design

1,5-Dimethyl-1H-imidazole as a Ligand in Metal Complexes

This compound is a derivative of imidazole (B134444) with methyl groups at the 1 and 5 positions of the heterocyclic ring. The substitution at the N1 position precludes this nitrogen from participating in coordination and prevents the formation of certain types of hydrogen bonds, which influences the resulting complex's structure and stability. iucr.org Coordination to metal ions occurs exclusively through the sp²-hybridized N3 nitrogen atom. The methyl group at the C5 position introduces steric bulk and modifies the electronic properties of the ligand, which can influence the stability and geometry of the metal complex.

As a monodentate ligand, this compound binds to metal centers via its N3 atom. The resulting coordination geometry is dependent on the metal ion, its oxidation state, the number of ligands, and the nature of any counter-ions or other ligands present.

A closely related compound, 1,2-dimethyl-5-nitro-1H-imidazole (dimetridazole), provides insight into potential coordination behavior. In a complex with copper(II) chloride, it forms a chloride-bridged dimer, [Cu₂(μ-Cl)₂Cl₂(dimet)₄]. pace.edunih.gov In this structure, each copper(II) ion is five-coordinate, exhibiting a distorted trigonal-bipyramidal geometry. pace.edu The two imidazole ligands are arranged in a trans configuration. nih.gov

When incorporated into larger, polydentate ligand systems, the imidazole moiety can facilitate different geometries. For instance, iron(II) complexes with the ligand 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine, which features a similar dimethyl-imidazole unit, display a distorted octahedral coordination environment, FeN₆. mdpi.com

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu₂(μ-Cl)₂Cl₂(dimet)₄] (dimet = 1,2-dimethyl-5-nitro-1H-imidazole) | Cu(II) | Distorted Trigonal-Bipyramidal | pace.edu |

| [Fe(L)₂]²⁺ (L = 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine) | Fe(II) | Distorted Octahedral | mdpi.comresearchgate.net |

| [Cu(L)₂]²⁺ (L = 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine) | Cu(II) | Distorted Octahedral | researchgate.net |

The interaction of N-substituted imidazoles with transition metals like iron and copper is of significant interest. These metals are vital in biological systems and industrial catalysis, and imidazole-containing complexes often serve as models for metalloenzyme active sites.

Iron: Iron(II) readily forms coordination compounds with ligands containing dimethyl-imidazole moieties. A notable example is the complex series [FeL₂]X₂, where L is 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine and X is an anion like NO₃⁻ or ClO₄⁻. researchgate.net These complexes are particularly interesting as they exhibit high-temperature spin crossover (SCO), a phenomenon where the spin state of the central iron(II) ion transitions from low-spin (¹A₁) to high-spin (⁵T₂) upon heating. mdpi.comresearchgate.net The structure of the coordination core in these complexes has been studied using methods like EXAFS and Mössbauer spectroscopy, confirming the FeN₆ distorted-octahedral geometry where the ligand coordinates in a tridentate fashion. mdpi.comresearchgate.net

Copper: Copper(II) complexes with imidazole derivatives have been extensively studied. As mentioned, 1,2-dimethyl-5-nitro-1H-imidazole reacts with copper(II) chloride to form a stable, dinuclear complex. nih.gov The structure features two copper centers bridged by two chloride ions. pace.edu The coordination sphere of each copper atom is completed by two imidazole ligands and one terminal chloride ion. pace.edu A copper(II) complex with the 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine ligand, [CuL₂]SO₄·3H₂O, has also been synthesized and its crystal structure determined, showing a distorted octahedral geometry. researchgate.net

Binding Modes and Coordination Geometries

Design Principles for Imidazole-Based Ligands with Specific Metal Selectivity

The design of ligands that can selectively bind to a specific metal ion from a mixture is a primary goal in coordination chemistry. Selectivity is governed by a combination of electronic and steric factors, as well as the thermodynamic principles of the chelate effect.

Electronic Tuning: The electron-donating or electron-withdrawing nature of substituents on the imidazole ring directly affects the Lewis basicity of the coordinating N3 nitrogen. The two methyl groups in this compound are electron-donating, increasing the electron density at the N3 atom and enhancing its σ-donor capability, which generally leads to stronger metal-ligand bonds compared to unsubstituted imidazole.

Steric Control: The size and position of substituents can create steric hindrance around the metal center. This can be used to favor specific coordination numbers and geometries that are preferred by certain metal ions. For example, bulky groups adjacent to the coordinating nitrogen can prevent the formation of highly coordinated complexes, potentially leading to selectivity for metals that favor lower coordination numbers. vulcanchem.com

Chelation and Preorganization: Incorporating the imidazole moiety into a larger, polydentate ligand (a chelating agent) dramatically increases the stability of the resulting metal complex through the chelate effect. Designing the chelating ligand to have a specific "bite angle" and rigidity preorganizes the donor atoms for coordination to a metal ion of a particular size and preferred geometry, thereby enhancing selectivity. The use of ligands like 2,6-bis(imidazol-2-yl)pyridines is an example of this principle, creating a rigid NNN pincer that strongly binds to metals favoring octahedral coordination. mdpi.comresearchgate.net

Supramolecular Architectures Involving Imidazole-Metal Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The directional nature of metal-ligand bonds makes them a powerful tool for constructing complex, self-assembled supramolecular structures from molecular building blocks.

In the case of this compound and its derivatives, the absence of an N-H donor group prevents the formation of the strong N-H···N hydrogen bonds that often dominate the crystal packing of unsubstituted imidazoles. iucr.org Consequently, other weaker, non-covalent forces dictate the supramolecular assembly.

In the crystal structure of the copper-dimetridazole dimer, [Cu₂(μ-Cl)₂Cl₂(dimet)₄], the molecules are held together by a network of weak C-H···O and C-H···Cl interactions involving the hydrogen atoms of the methyl groups and the oxygen atoms of the nitro groups and the chloride ligands. nih.gov Furthermore, π-π stacking interactions between the aromatic imidazole rings of adjacent ligands can contribute to the stability of the crystal lattice. iucr.org These combined interactions lead to the formation of well-defined, three-dimensional supramolecular architectures from discrete coordination complexes.

Applications in Materials Science and Engineering

Development of Novel Polymeric Materials and Coatings

The incorporation of the 1,5-dimethyl-1H-imidazole moiety into polymer structures can significantly enhance their properties. While direct use of this compound as a monomer is less common, its functionalized derivatives are key to developing new polymeric materials and protective coatings.

Derivatives such as (1,5-Dimethyl-1H-imidazol-2-yl)methanamine serve as building blocks in polymer chemistry. The integration of these imidazole (B134444) groups into polymer backbones has been shown to improve the thermal stability and mechanical strength of the resulting materials. This makes them suitable for high-performance applications where durability under harsh conditions is required.

In the realm of coatings, imidazole derivatives are explored for their corrosion inhibition properties. The imidazole ring can form a protective layer on metal surfaces, shielding them from corrosive agents. For instance, related compounds like 1,2-dimethylimidazole (B154445) are utilized as corrosion inhibitors in metalworking fluids and industrial coatings, where they form a protective film against moisture and oxygen. riverlandtrading.com The development of polymers incorporating imidazole units has demonstrated enhanced mechanical strength and thermal stability compared to conventional polymers, indicating their potential in advanced material applications.

Research into copolymers has also shown the benefits of imidazole structures. Copolymers synthesized from methyl methacrylate (B99206) (MMA) and an imidazole-based monomer, 2-allyloxymethyl-1-methylimidazole, exhibited greater thermal stability than pure polymethylmethacrylate (PMMA), highlighting the positive impact of the imidazole group on polymer properties. researchgate.net

Integration into Functional Materials

The unique electronic and structural characteristics of the this compound core make it a target for integration into various functional materials, including those with specific optical, electronic, and mechanical properties.

Imidazole derivatives are gaining attention for their potential in optical and optoelectronic devices. The electronic properties of the imidazole ring, which can be tuned through substitution, make these compounds suitable for creating materials that interact with light. mdpi.com

For example, imidazole derivatives with extended aromatic systems are noted for their unique optical properties, making them candidates for optoelectronic materials. A related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, serves as a crucial building block for synthesizing blue phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). ossila.com The trifluoromethyl group helps to widen the energy gap, enabling a blue-shifted light emission. ossila.com

Furthermore, research on crystals of imidazole derivatives, such as 1,2-dimethyl-1H-imidazol-3-ium-4-carboxy butanoate (1,2DIC), has demonstrated their potential for nonlinear optical (NLO) applications. researchgate.net Such materials are promising for the development of future optoelectronic and photonic devices. researchgate.net Computational studies on various benzimidazole (B57391) derivatives have also highlighted their potential as high-performance NLO materials, which are essential for applications in telecommunications and data processing. acs.org

The integration of imidazole derivatives into composite materials can lead to enhanced performance and new functionalities. Composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure.

A recent study highlights the crucial role of 1,2-dimethyl imidazole, a closely related isomer, in the development of ferric-mediated recyclable carboxylated nitrile butadiene rubber (XNBR) composites. researchgate.net This indicates the potential for imidazole-based compounds to act as important additives or cross-linking agents in the creation of advanced, sustainable composite materials.

Optical and Optoelectronic Applications (e.g., Dyes)

Synthesis and Characterization of Imidazolium-Based Ionic Liquids

This compound is a primary precursor for the synthesis of a specific class of imidazolium-based ionic liquids (ILs). These ILs are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. researchgate.net

The synthesis of these ionic liquids typically begins with the quaternization of the this compound. This is an SN2 reaction where an alkyl halide (e.g., butyl bromide) reacts with the imidazole. The nitrogen atom of the imidazole acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a 1,5-dimethyl-3-alkyl-1H-imidazolium halide salt. mst.edumdpi.com The anion of this salt can then be exchanged to create a library of ILs with different properties. mdpi.comrsc.org

Table 1: Synthesis Methods for Imidazolium-Based Ionic Liquids

| Synthesis Step | Description | Reactants Example | Product Example |

|---|---|---|---|

| Quaternization | Alkylation of the imidazole ring to form the imidazolium (B1220033) cation. | 1-methylimidazole (B24206), Butyl bromide | 1-Butyl-3-methylimidazolium bromide |

| Anion Exchange | Replacement of the initial anion (e.g., bromide) with another to tune the IL's properties. | Imidazolium bromide, Sodium tetrafluoroborate (B81430) | Imidazolium tetrafluoroborate |

The characterization of these synthesized ionic liquids is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the molecular structure, confirming the positions of the alkyl chains on the imidazolium ring. mdpi.comsapub.org For instance, the carbons of the imidazolium ring typically show chemical shifts between 120 and 140 ppm in 13C NMR spectra. sapub.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrational bands of the functional groups present in the ionic liquid, confirming the successful synthesis. mdpi.com Aromatic C-H stretching bands and C-N vibrations within the imidazole ring are key indicators. mdpi.com

Thermogravimetric Analysis (TGA) : TGA is performed to determine the thermal stability of the ionic liquids by measuring the temperature at which they start to decompose. mst.edumdpi.com Imidazolium-based ILs often exhibit high thermal stability. mdpi.com

Elemental Analysis : This technique is used to determine the elemental composition (carbon, hydrogen, nitrogen) of the synthesized IL, which helps to verify its empirical formula. mdpi.com

The properties of these ILs, such as viscosity, conductivity, and thermal stability, are highly dependent on the structure of the cation and the nature of the anion. researchgate.net By systematically varying the alkyl substituents on the 1,5-dimethyl-1H-imidazolium cation and pairing it with different anions, a wide range of ionic liquids with tailored properties can be designed for specific applications in materials science, such as electrolytes in batteries or as "green" solvents in synthesis. mst.edu

Table 2: Characterization Techniques for Imidazolium-Based Ionic Liquids

| Technique | Information Obtained |

|---|---|

| NMR (1H, 13C) | Elucidation of molecular structure and purity. |

| FTIR | Identification of functional groups and confirmation of structure. |

| TGA | Determination of thermal stability and decomposition temperature. |

| Elemental Analysis | Verification of elemental composition and empirical formula. |

Molecular Recognition and Intermolecular Interactions in Bio Relevant Systems Academic Perspective

Imidazole (B134444) as a Core Pharmacophoric Structure in Molecular Design

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govdovepress.com Its prevalence in numerous biologically active molecules, including essential natural products like the amino acid histidine, histamine, and purines, underscores its fundamental role in physiological processes. nih.govekb.eg The unique physicochemical properties of the imidazole nucleus make it an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. semanticscholar.org Its aromaticity, combined with an amphoteric nature, allows it to act as both a proton donor and acceptor, facilitating a wide range of intermolecular interactions. semanticscholar.orgresearchgate.net

The therapeutic versatility of imidazole derivatives stems from the ring's capacity to engage in crucial binding interactions with biological targets such as enzymes and receptors. dovepress.com These interactions include hydrogen bonding, π-π stacking, and coordination with metal ions, which are fundamental for high-affinity binding and molecular recognition. nih.govdovepress.com Consequently, the imidazole scaffold is a cornerstone in the design of a wide array of therapeutic agents, with applications reported in oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov Medicinal chemists frequently utilize the imidazole core as a central scaffold, modifying it with various substituents to fine-tune the molecule's steric and electronic properties, thereby optimizing its pharmacophoric and auxophoric interactions to enhance biological efficacy. nih.gov

Mechanistic Understanding of Molecular Interactions with Biological Targets

The biological effects of imidazole-containing compounds are dictated by their specific interactions at a molecular level with various biotargets. The structural features of the imidazole ring enable it to fit into binding pockets of proteins and interact with nucleic acids through several distinct mechanisms.

The binding of imidazole-based ligands to proteins is a key determinant of their activity. The nitrogen atoms in the imidazole ring can serve as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, enabling precise interactions with amino acid residues in a protein's active site. researchgate.net

A notable example of such interactions involves the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Research on EGFR variants has highlighted the significance of the imidazole nucleus in ligand binding. For instance, studies have shown that the interaction of specific inhibitors with key amino acid residues, such as cysteine (C797), is crucial for their modulatory effect. tandfonline.com Further investigation revealed that selective N-methylation on the imidazole ring at the hydrogen bond acceptor position can drastically reduce the potency of these inhibitors, confirming the critical role of this specific interaction for modulating EGFR activity. tandfonline.com This demonstrates how subtle changes to the imidazole core can significantly impact protein-ligand binding affinity and subsequent biological function.

Imidazole derivatives have been identified as potent inhibitors of a wide range of enzymes through various mechanisms.

Topoisomerase IIα (Topo-IIα) Catalytic Inhibition: Topoisomerase IIα is a vital enzyme in DNA replication and cell proliferation, making it a prime target for anticancer drugs. Certain bicyclic N-fused imidazoles, such as imidazopyridines and imidazopyrazines, have been shown to be potent catalytic inhibitors of human Topo-IIα. nih.gov Molecular docking studies suggest that these compounds likely exert their effect by blocking the ATP-binding site of the enzyme, thereby inhibiting its function without intercalating into the DNA itself. nih.gov Other research has identified naphthalimide-phenanthroimidazole and imidazole-2-thione derivatives that also function as Topo-IIα inhibitors. tandfonline.comekb.eg

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration. nih.gov Imidazo[1,2-a] nih.govnih.govjchemrev.comtriazines are a class of imidazole derivatives that have been developed as selective FAK inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. acs.orgbrieflands.com These compounds have been shown to inhibit the proliferation of cancer cell lines that express high levels of FAK. brieflands.com

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the formation of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. Various diarylimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. semanticscholar.orgjchemrev.com Docking studies of these compounds reveal that their selectivity arises from specific hydrogen bonding interactions with amino acid residues, such as Arg513, within the COX-2 active site, a feature not as readily achieved in the COX-1 active site. nih.govnih.gov

Ergosterol (B1671047) Biosynthesis Modulation: The primary mechanism of action for most azole antifungal agents, which includes many imidazole derivatives, is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis. researchgate.net These compounds specifically target and inhibit lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. cabidigitallibrary.orgresearchgate.net This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth. cabidigitallibrary.org However, it is noteworthy that some newer imidazole derivatives have been found to exert their antifungal effects through alternative mechanisms, such as the generation of reactive oxygen species, without inhibiting ergosterol synthesis. researchgate.nettandfonline.com

Beyond protein targets, certain imidazole-based compounds are designed to interact directly with nucleic acids, a mechanism central to some anticancer therapies. x-mol.com

Intercalation: This mode involves the insertion of a planar aromatic portion of a molecule between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cell death. brieflands.com Naphthalimide-phenanthroimidazole derivatives have been shown to interact with DNA through a combination of groove binding and partial intercalation. tandfonline.com Similarly, certain imidazole-2-thione hybrids were designed to function as dual DNA intercalators and topoisomerase II inhibitors. ekb.eg

Groove Binding: Some molecules bind to the minor or major grooves of the DNA helix. This interaction is typically non-covalent and involves hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs within the grooves. The DNA binding studies of a potent naphthalimide-phenanthroimidazole derivative indicated that it significantly interacts with DNA primarily through groove binding. tandfonline.com

These varied interaction modes highlight the versatility of the imidazole scaffold in targeting DNA, leading to the development of novel therapeutic agents. x-mol.com

Enzyme Inhibition Mechanisms (e.g., Topoisomerase IIR Catalytic Inhibition, FAK Inhibition, COX-2 Inhibition, Ergosterol Biosynthesis Modulation)

Rational Design Frameworks for Imidazole-Containing Modulators

The development of novel, potent, and selective therapeutic agents relies on rational design frameworks. For imidazole-containing compounds, this involves leveraging the known structure-activity relationships (SAR) and physicochemical properties of the imidazole nucleus to create modulators of specific biological targets. nih.gov

One common strategy is to use the imidazole ring as a central scaffold to which different functional groups are attached to probe the binding pocket of a target protein. For example, in the design of selective COX-2 inhibitors, diarylimidazole scaffolds are often used where the two aryl groups are positioned to mimic the binding of known inhibitors like celecoxib, while the imidazole core provides a stable and synthetically accessible linker. semanticscholar.orgjchemrev.com

Another framework involves the bioisosteric replacement of other chemical groups with an imidazole ring to improve pharmacokinetic properties or binding affinity. The imidazole ring's ability to participate in specific hydrogen bonding and π-stacking interactions is a key consideration in this approach. For instance, in the development of γ-secretase modulators for Alzheimer's disease, researchers mapped the binding site and found that a sub-pocket specifically accommodates the modulator's imidazole moiety, which is sufficient to trigger the desired allosteric rearrangements in the enzyme. This detailed mechanistic insight facilitates the rational design of next-generation modulators with improved properties.

Furthermore, the creation of hybrid molecules is a powerful design strategy. By fusing the imidazole ring with other pharmacologically active scaffolds, such as naphthalimides or triazines, chemists can develop compounds with dual or enhanced mechanisms of action, such as combined DNA intercalation and topoisomerase II inhibition. tandfonline.comekb.egbrieflands.com

Interactive Data Table: Examples of Imidazole Derivatives and Their Biological Targets

Interactive Data Table: Inhibitory Activities of Selected Imidazole Derivatives

Advanced Analytical and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for resolving the three-dimensional molecular geometry of a compound in its crystalline form. For substituted imidazoles, this method confirms the precise positions of the substituent groups on the heterocyclic ring. While a specific crystal structure determination for 1,5-Dimethyl-1H-imidazole is not widely reported in public databases, analysis of closely related structures provides significant insight into its expected solid-state characteristics.

The crystal packing of imidazole (B134444) derivatives is heavily influenced by their ability to form hydrogen bonds. In unsubstituted 1H-imidazole, a persistent tape motif is formed by N-H···N intermolecular hydrogen bonds, creating one-dimensional molecular networks. researchgate.net This strong hydrogen-bonding network is a dominant feature of its crystal structure. researchgate.netrsc.org

However, in this compound, the hydrogen atom at the N1 position is replaced by a methyl group. This substitution is critical as it removes the molecule's ability to act as a hydrogen bond donor from the imidazole ring. rsc.orgnih.govnsf.goviucr.org Consequently, the characteristic N-H···N chains found in unsubstituted imidazoles are absent.

The crystal packing of this compound would therefore be governed by weaker intermolecular forces, such as:

Van der Waals forces: Interactions between the methyl groups and the imidazole rings.

π-π stacking: Potential cofacial stacking interactions between the aromatic imidazole rings of adjacent molecules. nsf.gov

C-H···N hydrogen bonds: Weak hydrogen bonds may form between the methyl or imidazole C-H groups and the unmethylated (imine) nitrogen atom (N3) of a neighboring molecule. Studies on related N-oxide derivatives have noted the presence of C-H···O/C-H···N hydrogen bonds involving imidazole carbon atoms. researchgate.net

Analysis of 1H-imidazole-1-methanol, which is also substituted at the N1 position, shows that the remaining imine nitrogen is available to act as a hydrogen bond acceptor. nih.goviucr.org In the absence of strong hydrogen bond donors in a pure crystal of this compound, the packing would likely be dense, maximizing favorable van der Waals contacts. In the presence of co-crystallized solvent molecules with hydrogen bond donor capabilities (like water), O-H···N bonds to the N3 atom could be expected. mdpi.comiucr.org

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for studying the dynamics of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the different hydrogen environments. For this compound, the spectrum would show distinct signals for the two methyl groups and the two protons on the imidazole ring. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show five distinct signals corresponding to the two methyl carbons and the three carbons of the imidazole ring. nih.gov

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.5-4.0 | Singlet, 3H. Shift influenced by attachment to nitrogen. |

| C-CH₃ | ~2.2-2.6 | Singlet, 3H. Typical range for methyl on an aromatic ring. | |

| H2 | ~7.3-7.8 | Singlet, 1H. Proton at C2 position. | |

| H4 | ~6.6-7.0 | Singlet, 1H. Proton at C4 position. | |

| ¹³C | N-CH₃ | ~31-35 | Methyl carbon attached to N1. |

| C-CH₃ | ~12-16 | Methyl carbon attached to C5. | |

| C2 | ~138 | Carbon between the two nitrogen atoms. | |

| C4 | ~121-128 | Carbon adjacent to both nitrogens. | |

| C5 | ~128-135 | Carbon bearing a methyl group. |

Flow NMR for Reaction Monitoring: Flow chemistry, where reactions are run in a continuous stream rather than in a flask, offers enhanced control over reaction parameters. beilstein-journals.org Coupling a flow reactor with an NMR spectrometer allows for real-time, in-line monitoring of a reaction as it proceeds. beilstein-journals.org This technique, known as Flow NMR, is highly valuable for mechanistic studies and reaction optimization. beilstein-journals.orgacs.org For the synthesis of this compound, Flow NMR could be used to:

Track the consumption of starting materials and the formation of the product in real-time.

Identify and quantify transient intermediates or byproducts, providing insight into the reaction mechanism.

Rapidly optimize reaction conditions (e.g., temperature, flow rate, stoichiometry) to maximize yield and purity. beilstein-journals.orgosf.io

The use of benchtop NMR spectrometers has made this advanced monitoring technique more accessible for routine laboratory use. osf.ioresearchgate.net

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₅H₈N₂. nih.gov

Molecular Weight: The calculated monoisotopic mass of this compound is 96.0687 Da. nih.gov The molecular ion peak [M]⁺ in an electron ionization (EI) spectrum, or the protonated molecular ion peak [M+H]⁺ in an electrospray ionization (ESI) spectrum, would appear at m/z 96 and 97, respectively.

Fragmentation Analysis: The mass spectrometer bombards the molecule with energy, causing it to break into characteristic charged fragments. uib.no The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Expected fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) or cleavage of the imidazole ring.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₂ | nih.gov |

| Molecular Weight (g/mol) | 96.13 | nih.gov |

| Monoisotopic Mass (Da) | 96.068748264 | nih.gov |

| Expected [M+H]⁺ (m/z) | 97.0760 | Calculated |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by the absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) and the presence of absorptions corresponding to:

C-H stretching: Aliphatic C-H stretches from the methyl groups (typically 2850-3000 cm⁻¹) and aromatic C-H stretches from the imidazole ring (typically 3000-3100 cm⁻¹).

C=N and C=C stretching: Vibrations from the imidazole ring bonds, expected in the 1500-1650 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl groups and ring protons in the fingerprint region (below 1500 cm⁻¹).

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like imidazole exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorption maxima (λ_max) related to π→π* transitions within the heterocyclic ring. The exact position of these absorptions can be influenced by the solvent. While specific data for the parent compound is sparse, derivatives with electron-withdrawing groups like nitro substituents are known to shift the absorption to longer wavelengths.

Future Research Directions and Unexplored Avenues

Innovations in Asymmetric Synthesis of Chiral Imidazole (B134444) Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While the synthesis of imidazoles is well-established, the development of catalytic asymmetric methods to construct chiral imidazole derivatives remains a burgeoning field of research. rsc.org Future innovations are expected to focus on the design and application of novel chiral catalysts that can achieve high enantioselectivity in the synthesis of complex imidazole-containing molecules.

Recent advancements have seen the successful application of chiral bicyclic imidazole catalysts in various enantioselective reactions. acs.org These catalysts, derived from skeletons like 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have proven effective in kinetic resolutions and asymmetric acylation reactions. acs.org The development of new chiral tertiary amine catalysts with enhanced activity and selectivity is a significant area of interest. acs.org

Furthermore, the use of transition metal catalysis in asymmetric hydrogenation presents a powerful strategy for producing chiral amines, which are crucial components of many bioactive molecules. nih.govacs.org Iridium complexes with chiral ligands have shown remarkable efficacy in the asymmetric hydrogenation of imines. nih.gov The exploration of novel, highly efficient, and stereoselective imidazole-based catalysts for asymmetric hydrogenations is a promising avenue. ajchem-b.com The development of catalytic asymmetric [3 + 3] cycloadditions involving imidazole derivatives also represents a powerful tool for constructing complex chiral heterocyclic compounds. rsc.org

| Catalytic Strategy | Chiral Product Type | Key Features |

| Chiral Bicyclic Imidazole Catalysis | Optically active esters, alcohols, and phosphorylated lactams | High catalytic activity and enantioselectivity; catalyst synthesized from imidazole and acrolein. acs.org |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | Chiral amines | Use of Iridium and Ruthenium complexes with chiral ligands; high yields and enantioselectivity. nih.govajchem-b.com |

| Asymmetric [3 + 3] Cycloadditions | Enantioenriched six-membered heterocyclic compounds | NHC-catalyzed reactions of imidazole derivatives with bromoenals. rsc.org |

| Copper-Catalyzed Henry Reaction | Chiral nitroalcohols | Use of chiral imidazole amino alcohol ligands; high yields and excellent enantioselectivities. sioc-journal.cn |

Integration of Artificial Intelligence and Machine Learning in Imidazole Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. Machine learning (ML) algorithms are increasingly being employed to predict molecular properties, optimize reaction conditions, and even design novel catalysts from the ground up. rsc.orgacs.orgnih.gov For imidazole derivatives like 1,5-Dimethyl-1H-imidazole, AI and ML offer a pathway to rapidly screen virtual libraries of compounds for desired properties, significantly accelerating the research and development process. irjmets.com

Generative AI models, combined with reinforcement learning, are being developed to create tailored molecules with specific, desirable attributes. chemrxiv.org This approach can be applied to the design of novel imidazole-based compounds for applications ranging from carbon capture to pharmaceuticals. researchgate.net By training ML models on existing experimental data, researchers can identify complex patterns and non-linear relationships between a molecule's structure and its function. acs.org This is particularly advantageous in catalyst design, where subtle changes in the ligand structure can have a profound impact on catalytic activity. acs.org

Future research will likely focus on developing more sophisticated and accurate ML models for predicting the properties of imidazole derivatives. This includes predicting their catalytic activity, material properties, and biological interactions. researchgate.net The use of explainable AI (XAI) will also be crucial in understanding the decisions made by these models, providing valuable insights for rational molecular design. acs.org

Exploration of Novel Catalytic Roles for Imidazole-Metal Complexes

Imidazole and its derivatives are excellent ligands for a wide range of metal ions, forming stable complexes with diverse catalytic activities. researchgate.netresearchgate.net While the catalytic applications of imidazole-metal complexes are already extensive, there remains significant scope for exploring novel catalytic roles. acs.org The unique electronic properties of the imidazole ring can be fine-tuned by substituents, such as the two methyl groups in this compound, to modulate the catalytic activity of the corresponding metal complex.

Recent research has highlighted the potential of palladium-imidazole complexes in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These complexes have demonstrated high yields in the synthesis of biaryls under mild conditions. researchgate.net Similarly, copper complexes with salen ligands have been shown to be effective catalysts for the N-arylation of imidazoles. scirp.org

Future investigations will likely target the development of imidazole-based metal catalysts for challenging and previously inaccessible transformations. This includes the activation of strong chemical bonds and the development of catalysts for green and sustainable chemical processes. The exploration of low-valent early transition metal complexes with imidazole-based ligands is another promising area, potentially offering unique reactivity patterns compared to late transition metals. nih.gov The catalytic oxidation of various substrates using nickel(II) complexes with imidazole-containing ligands has also shown promise, with potential for high turnover numbers and selectivity. rsc.org

| Metal Complex | Catalytic Application | Key Findings |

| Palladium(II)-Imidazole | Suzuki-Miyaura cross-coupling | High yields of biaryl products at mild temperatures. researchgate.net |

| Copper(II)-Salen-Imidazole | N-arylation of imidazoles | Effective catalysis for C-N bond formation with aryl halides. scirp.org |

| Nickel(II)-Imidazole | Alkane hydroxylation | Catalyzes the oxidation of cyclohexane (B81311) with good alcohol selectivity. rsc.org |

| Chromium(III)-Salophen | CO2 cycloaddition to epoxides | Catalytic activity is influenced by the structure of the imidazole-functionalized ligand. rsc.org |

Advanced Material Science Applications of this compound

The application of imidazole derivatives in material science is a rapidly expanding field. irjmets.com The incorporation of the this compound moiety into polymers, coatings, and other materials can impart desirable properties such as enhanced thermal stability, mechanical strength, and corrosion resistance. chemimpex.com

One of the most promising applications of imidazole derivatives is in the development of corrosion inhibitors. abechem.comtandfonline.com The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. tandfonline.com The specific structure of this compound may offer unique advantages in this regard, and further research is needed to fully explore its potential as a corrosion inhibitor for various metals and alloys.

Imidazole derivatives are also being investigated for use in advanced materials such as ionic liquids and polymerizable monomers. irjmets.com The development of novel polymers and coatings incorporating this compound could lead to materials with improved durability and resistance to environmental degradation. chemimpex.com Furthermore, the ability of imidazole derivatives to form cocrystals with active pharmaceutical ingredients (APIs) opens up new possibilities in drug formulation and delivery. researchgate.net

Deeper Mechanistic Insights into Bio-Interactions of Imidazole Scaffolds